molecular formula C11H13N3O B1480755 (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092721-92-9

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1480755
CAS RN: 2092721-92-9
M. Wt: 203.24 g/mol
InChI Key: ZIFXYXUIILXMFF-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a small organic molecule that has become increasingly popular in the scientific research community due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and medical research.

Scientific Research Applications

Synthesis and Structural Studies

Research involving similar pyrazole and pyridine-based ligands, such as those reported by Gloria Sairem et al. (2012), focuses on synthesizing mononuclear complexes with various metals, demonstrating the versatility of pyrazole-pyridine ligands in forming coordination compounds. These complexes are characterized by spectroscopic methods and crystallography, highlighting the potential for designing new materials with specific properties (Sairem et al., 2012).

Catalytic Activities

A. Mouadili et al. (2013) investigated the catecholase activity of copper complexes with pyrazole and pyridine-based ligands, demonstrating the influence of ligand structure on catalytic efficiency. These findings suggest applications in catalysis and enzymatic reaction modeling, where such ligands can play a crucial role in developing new catalysts (Mouadili et al., 2013).

Antimicrobial Applications

The antimicrobial and antimycobacterial activities of compounds related to the queried chemical structure have been studied, indicating potential applications in developing new antimicrobial agents. For instance, research by R.V.Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, including pyrazole and pyridine moieties, shows promising antimycobacterial activity, which could lead to new treatments for bacterial infections (R.V.Sidhaye et al., 2011).

Supramolecular Chemistry

M. Seredyuk et al. (2014) described the synthesis of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide and its methanol hemisolvate, focusing on the supramolecular architecture formed through hydrogen bonding and π-interactions. Such studies are crucial for understanding the assembly of complex structures and designing novel materials with specific functions (Seredyuk et al., 2014).

Anticancer Research

The potential anticancer activity of pyrazole derivatives, as investigated by H. Hafez et al. (2016), demonstrates the role of these compounds in medicinal chemistry, particularly in designing new anticancer drugs. Their research highlights how structural modifications of pyrazole compounds can significantly affect their biological activities, including anticancer efficacy (Hafez et al., 2016).

Mechanism of Action

properties

IUPAC Name

(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFXYXUIILXMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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